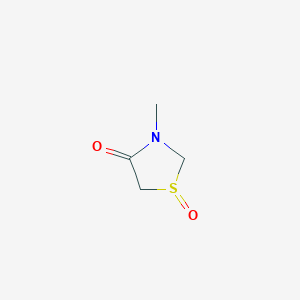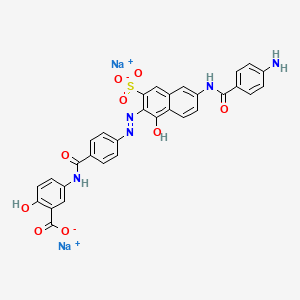
2,4-Imidazolidinedione, 5-methyl-5-(4-(1-methylethoxy)phenyl)-3-(4-morpholinylmethyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Imidazolidinedione, 5-methyl-5-(4-(1-methylethoxy)phenyl)-3-(4-morpholinylmethyl)-, monohydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound is characterized by its unique imidazolidinedione core, which is substituted with a methyl group, a phenyl group with an isopropoxy substituent, and a morpholinylmethyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5-methyl-5-(4-(1-methylethoxy)phenyl)-3-(4-morpholinylmethyl)-, monohydrochloride typically involves multi-step organic reactions. The starting materials may include imidazolidinedione derivatives, phenyl isocyanates, and morpholine. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors, automated synthesis, and high-throughput screening may be employed to streamline the production process.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The imidazolidinedione core can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions may target the carbonyl groups within the imidazolidinedione structure.
Substitution: The phenyl and morpholinylmethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinedione oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis and material science.
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound may be explored for its potential as a drug candidate. Its unique structure and functional groups can be optimized for specific therapeutic targets, such as cancer, infectious diseases, or neurological disorders.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial processes, including polymer production, coatings, and specialty chemicals.
作用机制
The mechanism of action of 2,4-Imidazolidinedione, 5-methyl-5-(4-(1-methylethoxy)phenyl)-3-(4-morpholinylmethyl)-, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Similar compounds include other imidazolidinedione derivatives with different substituents. Examples may include:
- 2,4-Imidazolidinedione, 5-methyl-5-phenyl
- 2,4-Imidazolidinedione, 5-methyl-5-(4-methoxyphenyl)
- 2,4-Imidazolidinedione, 5-methyl-5-(4-chlorophenyl)
Uniqueness
The uniqueness of 2,4-Imidazolidinedione, 5-methyl-5-(4-(1-methylethoxy)phenyl)-3-(4-morpholinylmethyl)-, monohydrochloride lies in its specific substituents, which confer distinct chemical and biological properties. The combination of the isopropoxyphenyl and morpholinylmethyl groups may enhance its solubility, stability, and biological activity compared to other similar compounds.
属性
| 98402-05-2 | |
分子式 |
C18H26ClN3O4 |
分子量 |
383.9 g/mol |
IUPAC 名称 |
5-methyl-3-(morpholin-4-ium-4-ylmethyl)-5-(4-propan-2-yloxyphenyl)imidazolidine-2,4-dione;chloride |
InChI |
InChI=1S/C18H25N3O4.ClH/c1-13(2)25-15-6-4-14(5-7-15)18(3)16(22)21(17(23)19-18)12-20-8-10-24-11-9-20;/h4-7,13H,8-12H2,1-3H3,(H,19,23);1H |
InChI 键 |
LWARHACLVUTKQD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)C[NH+]3CCOCC3)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide](/img/structure/B13781671.png)




